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Compound of Interest

Compound Name: 2-(2-aminophenyl)acetonitrile

Cat. No.: B023982

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data
for 2-(2-aminophenyl)acetonitrile, a versatile intermediate in organic synthesis. While specific
experimental spectra for this compound are not readily available in public databases, this
document outlines the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and
Mass Spectrometry (MS) characteristics based on its chemical structure. Furthermore, detailed
experimental protocols for acquiring such data are provided to guide researchers in their
laboratory work.

Expected Spectroscopic Data

The structural formula of 2-(2-aminophenyl)acetonitrile is presented below, with atoms
numbered for clarity in the subsequent NMR data tables.
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Note: The following tables present predicted data based on standard spectroscopic principles
and data from analogous compounds. Actual experimental values may vary depending on the
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specific conditions, such as solvent and instrument calibration.

Table 1: Predicted *H NMR Spectroscopic Data for 2-(2-aminophenyl)acetonitrile

. Predicted
Predicted . .
Protons ) . Predicted Coupling
o Chemical Shift o Notes
(Position) Multiplicity Constant (J,
(3, ppm)
Hz)
Chemical shift
can vary
H (N-H) 3.5-5.0 Broad singlet - significantly with
concentration
and solvent.
Doublet of ortho: 7-9, meta:
H (Ar-H, C3) 7.10-7.25
doublets 2-3
Triplet of ortho: 7-9, meta:
H (Ar-H, C4) 6.70 - 6.85
doublets 2-3
Triplet of ortho: 7-9, meta:
H (Ar-H, C5) 7.00-7.15
doublets 2-3
Doublet of ortho: 7-9, meta:
H (Ar-H, C6) 6.60 - 6.75
doublets 2-3
H (CHz, C7) 3.60 - 3.80 Singlet -

Table 2: Predicted 3C NMR Spectroscopic Data for 2-(2-aminophenyl)acetonitrile
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Predicted Chemical Shift

Carbon (Position) Notes
(3, ppm)

Attached to the amino and
C (C1) 110- 115

methylene groups.
C(C2) 145 - 150 Attached to the amino group.
C (C3) 128 - 132
C (C4) 118 - 122
C (C5) 126 - 130
C (Cs6) 115-119
C (CHz, C7) 20-25
C (CN, C8) 117 - 120

Table 3: Predicted Infrared (IR) Spectroscopy Data for 2-(2-aminophenyl)acetonitrile

Predicted
Functional Group Absorption Range Intensity Notes
(cm™)
Medium, sharp (two
N-H stretch (amine) 3300 - 3500 bands for primary
amine)
C-H stretch (aromatic) 3000 - 3100 Medium to weak
C-H stretch (aliphatic) 2850 - 3000 Medium to weak
C=N stretch (nitrile) 2220 - 2260 Medium, sharp
C=C stretch Medium to strong
_ 1450 - 1600 _
(aromatic) (multiple bands)
N-H bend (amine) 1550 - 1650 Medium
C-N stretch (aromatic )
1250 - 1350 Medium to strong

amine)
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Table 4: Predicted Mass Spectrometry (MS) Data for 2-(2-aminophenyl)acetonitrile

m/z Predicted Identity Notes

132 [M]*+ Molecular ion

131 [M-H]* Loss of a hydrogen atom

105 [M-HCN]* Loss of hydrogen cyanide
104 [M-CH2CN]* Loss of the acetonitrile radical
92 (CoHN* Fragment from the

aminophenyl group

77 [CeHs]* Phenyl fragment

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data discussed
above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. *H NMR Spectroscopy

o Sample Preparation: Dissolve 5-10 mg of 2-(2-aminophenyl)acetonitrile in approximately
0.6-0.7 mL of a deuterated solvent (e.g., CDCls, DMSO-ds, or Acetone-de) in a standard 5
mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0

ppm).

 Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for better
resolution of aromatic signals.

o Data Acquisition:
o Acquire a standard one-dimensional proton spectrum.

o Typical spectral width: -2 to 12 ppm.
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o Number of scans: 16-64, depending on the sample concentration.

o Relaxation delay: 1-5 seconds.

» Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID).
Phase and baseline correct the spectrum. Calibrate the chemical shift scale to the TMS
signal at O ppm. Integrate the signals to determine the relative proton ratios.

2. 13C NMR Spectroscopy

e Sample Preparation: A more concentrated sample is generally required for 13C NMR.
Dissolve 20-50 mg of the compound in 0.6-0.7 mL of a deuterated solventin a 5 mm NMR
tube.

e Instrumentation: A 100 MHz or higher frequency (corresponding to a 400 MHz *H frequency)
NMR spectrometer.

o Data Acquisition:

[e]

Acquire a proton-decoupled 13C spectrum.

o

Typical spectral width: 0 to 220 ppm.

[¢]

Number of scans: 1024 or more, as the natural abundance of 13C is low.

o

Relaxation delay: 2-5 seconds.

o Data Processing: Apply a Fourier transform, phase, and baseline correct the spectrum.
Reference the spectrum to the solvent peak (e.g., CDCls at 77.16 ppm).

Infrared (IR) Spectroscopy

o Sample Preparation (KBr Pellet Method):

o Thoroughly grind 1-2 mg of 2-(2-aminophenyl)acetonitrile with approximately 100-200
mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine,
homogeneous powder is obtained.
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o Place a small amount of the mixture into a pellet press and apply pressure to form a thin,
transparent or translucent pellet.

 Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

o Data Acquisition:

[e]

Record a background spectrum of the empty sample compartment.

o

Place the KBr pellet in the sample holder and acquire the sample spectrum.

[¢]

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

o

The data is typically collected over a range of 4000 to 400 cm~1.

o Data Processing: The software automatically ratios the sample spectrum to the background
spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

o Sample Preparation: Dissolve a small amount of the compound (approximately 1 mg/mL) in
a suitable volatile solvent such as methanol or acetonitrile.

e Instrumentation: A mass spectrometer equipped with an Electron lonization (EIl) source is
commonly used for small molecules.

o Data Acquisition (Electron lonization - EI):

o Introduce the sample into the ion source (often via direct infusion or through a gas
chromatograph).

o The standard electron energy for El is 70 eV.
o Scan a mass range appropriate for the compound (e.g., m/z 40-300).

o Data Processing: The instrument's software will generate a mass spectrum, which is a plot of
relative ion abundance versus the mass-to-charge ratio (m/z).

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b023982?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical
relationship between the different spectroscopic techniques in characterizing an organic
molecule like 2-(2-aminophenyl)acetonitrile.
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A flowchart illustrating the general workflow of spectroscopic analysis.
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2-(2-aminophenyl)acetonitrile
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Structural Confirmation

Click to download full resolution via product page

Logical relationship of spectroscopic data for structural confirmation.

« To cite this document: BenchChem. [Spectroscopic Analysis of 2-(2-
aminophenyl)acetonitrile: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b023982#spectroscopic-data-of-2-2-aminophenyl-
acetonitrile-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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